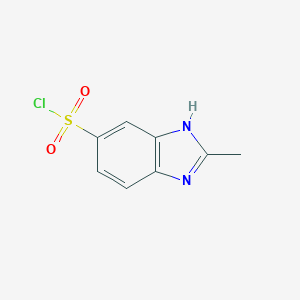

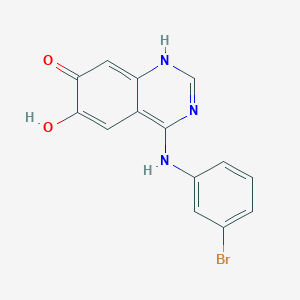

(S)-Indoline-2-carboxylic acid benzyl ester

货号 B182283

CAS 编号:

120925-75-9

分子量: 253.29 g/mol

InChI 键: YMXDJQBRIWOQOB-HNNXBMFYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

通常有库存

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Esters are typically produced when carboxylic acids are heated with alcohols in the presence of an acid catalyst . The esterification reaction is both slow and reversible . Benzyl esters can be synthesized through various methods, including palladium-catalyzed C-H acyloxylation , and esterification of primary benzylic C-H bonds with carboxylic acids .Molecular Structure Analysis

The molecular structure of benzyl esters, such as “(S)-Indoline-2-carboxylic acid benzyl ester”, consists of a benzyl group attached to a carboxylic acid via an ester linkage . The exact structure would depend on the specific carboxylic acid and alcohol used in the esterification process.Chemical Reactions Analysis

Benzyl esters can undergo various chemical reactions. For example, they can be used in benzyne-mediated esterification of carboxylic acids and alcohols . The ester bond in benzyl esters is susceptible to alkaline hydrolysis .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding. Therefore, they have intermediate boiling points between nonpolar alkanes and alcohols, which engage in hydrogen bonding . Esters of low molar mass are somewhat soluble in water .未来方向

The use of benzyl esters in tissue engineering and regenerative medicine is a promising area of research . They can be used as biocompatible scaffolds for in vitro reconstruction of mammalian tissues . This opens up possibilities for their use in creating new sources of tissues and organs for transplantation .

属性

IUPAC Name |

benzyl (2S)-2,3-dihydro-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15/h1-9,15,17H,10-11H2/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXDJQBRIWOQOB-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649603 |

Source

|

| Record name | Benzyl (2S)-2,3-dihydro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Indoline-2-carboxylic acid benzyl ester | |

CAS RN |

120925-75-9 |

Source

|

| Record name | Benzyl (2S)-2,3-dihydro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

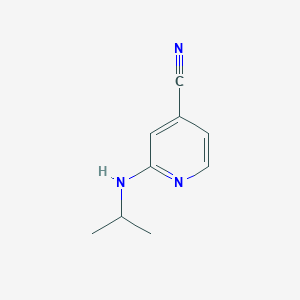

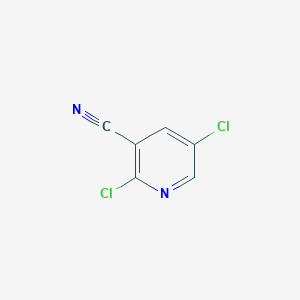

2-(Isopropylamino)isonicotinonitrile

127680-78-8

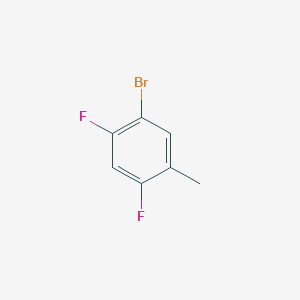

1-Bromo-2,4-difluoro-5-methylbenzene

159277-47-1

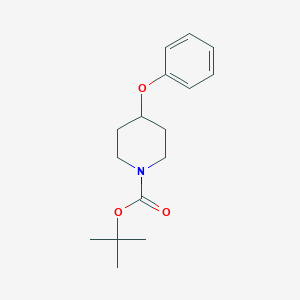

Tert-butyl 4-phenoxypiperidine-1-carboxylate

155989-69-8

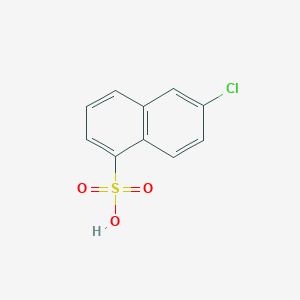

Benzo[a]phenazine-5,6-dione

13742-05-7

![Benzo[a]phenazine-5,6-dione](/img/structure/B182211.png)

![[(2R,3S,5R)-3-benzoyloxy-5-cyanooxolan-2-yl]methyl benzoate](/img/structure/B182221.png)